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Cat. No.: B15596622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Eupalin is a naturally occurring flavonol, a class of flavonoids widely recognized for their

diverse biological activities. Specifically, it is the 3-O-rhamnoside of the flavonoid eupalitin. This

technical guide provides a detailed overview of the chemical structure and stereochemistry of

Eupalin, alongside related data and generalized experimental protocols relevant to its study.

While specific experimental data for Eupalin is limited in publicly accessible literature, this guide

consolidates available information and presents data from closely related compounds to offer a

comprehensive resource.

Chemical Structure and Properties
Eupalin is characterized by a flavonoid backbone, consisting of two phenyl rings (A and B) and

a heterocyclic C ring. A rhamnose sugar moiety is attached at the C3 position of the C ring. The

core flavonoid structure is eupalitin, which is substituted with hydroxyl and methoxy groups.

Table 1: Chemical Identifiers and Properties of Eupalin
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Identifier Value Source

IUPAC Name

5-Hydroxy-2-(4-

hydroxyphenyl)-6,7-dimethoxy-

3-(3,4,5-trihydroxy-6-

methyloxan-2-yl)oxychromen-

4-one

[1]

Alternate IUPAC Name

5-hydroxy-2-(4-

hydroxyphenyl)-6,7-dimethoxy-

3-[(2S,3R,4R,5R,6S)-3,4,5-

trihydroxy-6-methyloxan-2-

yl]oxychromen-4-one

[2]

Chemical Formula C₂₃H₂₄O₁₁ [2]

Molecular Weight 476.43 g/mol [2]

CAS Number 29617-75-2 [1]

ChEMBL ID CHEMBL483203 [1]

PubChem CID 5458259 [2]

Canonical SMILES

C[C@H]1--INVALID-LINK--

OC2=C(OC3=CC(=C(C(=C3C

2=O)O)OC)OC)C4=CC=C(C=

C4)O)O)O">C@@HO

[2]

Isomeric SMILES

C[C@H]1--INVALID-LINK--

OC2=C(OC3=CC(=C(C(=C3C

2=O)O)OC)OC)C4=CC=C(C=

C4)O)O)O">C@@HO

[3]

InChI

InChI=1S/C23H24O11/c1-9-

15(25)18(28)19(29)23(32-

9)34-22-17(27)14-12(8-13(30-

2)21(31-3)16(14)26)33-

20(22)10-4-6-11(24)7-5-10/h4-

9,15,18-19,23-26,28-29H,1-

3H3/t9-,15-,18+,19+,23-/m0/s1

[2]
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InChIKey
CXVSHWFUBVZVSW-

YPNBZCAISA-N
[2]

Stereochemistry
The stereochemistry of Eupalin is defined by the chiral centers within the rhamnose sugar

moiety. The IUPAC name specifies the stereoisomer as (2S,3R,4R,5R,6S), which corresponds

to α-L-rhamnopyranose. This absolute configuration is crucial for its interaction with biological

targets and overall activity. The molecule possesses 5 defined stereocenters.[4]

Visualization of Chemical Structure
Caption: Chemical structure of Eupalin (eupalitin 3-O-rhamnoside).

Experimental Data
Specific, experimentally derived quantitative data for Eupalin is not readily available in public

databases. However, data for structurally similar flavonoid glycosides can provide an

approximation of the expected spectral characteristics.

Table 2: Predicted and Analogous Spectroscopic Data
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Data Type Predicted/Analogous Value Notes

¹H NMR

Chemical shifts for the

flavonoid core are expected in

the aromatic region (δ 6.0-8.0

ppm). The rhamnose moiety

will show signals in the δ 3.0-

5.5 ppm range, with a

characteristic methyl doublet

around δ 1.0-1.3 ppm.

Based on general flavonoid

glycoside spectra.[5][6]

¹³C NMR

Carbonyl (C4) signal around δ

178 ppm. Aromatic carbons

from δ 90-165 ppm.

Rhamnose carbons from δ 60-

105 ppm, with the anomeric

carbon (C1") around δ 100-104

ppm and the methyl carbon

around δ 17-19 ppm.

Based on data for eupalitin-3-

O-D-galactopyranoside and

other flavonoid rhamnosides.

[7][8]

Mass Spectrometry

Expected [M+H]⁺ at m/z

477.1391. Fragmentation

would likely involve the loss of

the rhamnose moiety (a neutral

loss of 146 Da).

Predicted values.

UV-Vis Spectroscopy

Flavonols typically exhibit two

major absorption bands. Band

I (B-ring absorption) is

expected in the 350-385 nm

range, and Band II (A-ring

absorption) in the 250-270 nm

range.

General characteristics of

flavonol glycosides.[9]

IR Spectroscopy Characteristic peaks expected

for hydroxyl groups (~3400

cm⁻¹), a conjugated ketone

(~1650 cm⁻¹), aromatic C=C

bonds (~1600, 1500 cm⁻¹),

General characteristics of

flavonoids.[9]
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and C-O bonds (~1250, 1050

cm⁻¹).

Experimental Protocols
Detailed experimental protocols for the isolation and synthesis of Eupalin are not explicitly

published. However, general methods for the extraction of flavonoids from plant sources and

the synthesis of flavonoid O-glycosides are well-established.

General Protocol for Isolation of Flavonoids from Plant
Material
This protocol is a generalized procedure and would require optimization for the specific

isolation of Eupalin from Eupatorium ligustrinum.
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Plant Material
(Eupatorium ligustrinum)

Extraction
(e.g., with methanol or ethanol)

Filtration

Concentration
(Rotary Evaporation)

Solvent-Solvent Partitioning
(e.g., n-hexane, ethyl acetate)

Crude Extract

Column Chromatography
(e.g., Silica Gel, Sephadex LH-20)

Enriched Fraction

Fraction Collection and TLC Analysis

Further Purification
(e.g., Preparative HPLC)

Eupalin-containing fractions

Structural Characterization
(NMR, MS, etc.)

Pure Eupalin

Click to download full resolution via product page

Caption: Generalized workflow for the isolation of flavonoids from plant sources.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15596622?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Protocol for Synthesis of Flavonoid O-
Glycosides
The chemical synthesis of flavonoid glycosides is a multi-step process often requiring

protection and deprotection of hydroxyl groups to achieve regioselectivity.

Eupalitin Aglycone

Protection of Hydroxyl Groups
(except 3-OH)

Glycosylation
(with protected rhamnosyl donor)

Deprotection of Sugar Moiety

Deprotection of Aglycone

Purification
(Chromatography)

Eupalin

Click to download full resolution via product page

Caption: Generalized workflow for the chemical synthesis of flavonoid O-glycosides.
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Biological Activity and Signaling Pathways
While the direct biological activities and signaling pathways of Eupalin are not extensively

studied, the aglycone, eupatilin, has been shown to possess anti-inflammatory, anti-cancer, and

antioxidant properties.[1] It has been reported to inhibit cancer cell proliferation and induce

apoptosis.[2] Studies on eupatilin have implicated its role in modulating key signaling

pathways.

Hypothetical Signaling Pathway
Based on the known activities of its aglycone, eupatilin, Eupalin may potentially modulate

similar intracellular signaling cascades. The following diagram illustrates a hypothetical

pathway. It is important to note that this is an extrapolation and requires experimental validation

for Eupalin itself.
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Caption: Hypothetical signaling pathways potentially modulated by Eupalin, based on data from

its aglycone, eupatilin.

Conclusion
Eupalin is a distinct flavonol glycoside with a well-defined chemical structure and

stereochemistry. While comprehensive experimental data for this specific compound is sparse,
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this guide provides a foundational understanding based on its known structural features and

data from closely related analogs. The potential for biological activity, inferred from its

aglycone, suggests that Eupalin could be a valuable molecule for further investigation in drug

discovery and development. Future research should focus on obtaining detailed spectroscopic

and crystallographic data for Eupalin, as well as elucidating its specific biological targets and

mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15596622?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

